molecular formula C15H22N2O4S B5871106 N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide

Cat. No. B5871106
M. Wt: 326.4 g/mol
InChI Key: KUVKUKZHIMSPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide, also known as AZA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate certain biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide exerts its biological effects by modulating the activity of certain enzymes and signaling pathways within cells. Specifically, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have a number of other biochemical and physiological effects. For example, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide as a research tool is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition in a controlled manner, without the off-target effects associated with other HDAC inhibitors. However, one limitation of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of HDAC inhibition in some experimental systems.

Future Directions

There are several potential future directions for research on N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide. One area of interest is the development of more potent analogs of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide, which could be used to achieve greater HDAC inhibition in experimental systems. Additionally, further research is needed to fully understand the mechanisms by which N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide exerts its biological effects, particularly with regard to its anti-inflammatory and antioxidant properties. Finally, there is potential for N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide to be developed into a therapeutic agent for the treatment of cancer and other diseases, although further preclinical and clinical studies will be necessary to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide involves several steps, beginning with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with azepane and sodium sulfite to form the sulfonyl azide intermediate, which is finally reduced with sodium borohydride to yield the desired product.

Scientific Research Applications

N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide can inhibit the growth of cancer cells by targeting specific biological pathways involved in cell proliferation and survival. Additionally, N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12(18)16-14-11-13(7-8-15(14)21-2)22(19,20)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVKUKZHIMSPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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